molecular formula C25H52NO7P B132548 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol CAS No. 142723-65-7

1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol

Cat. No. B132548
M. Wt: 509.7 g/mol
InChI Key: OXROQEHXCANNEM-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol, also known as ODAPG, is a synthetic phospholipid that has gained significant attention in scientific research due to its potential applications in various fields. ODAPG is a glycerophospholipid derivative that contains a hydrophobic octyl chain and a hydrophilic phosphoryl head group.

Scientific Research Applications

1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is in the field of drug delivery. Due to its amphiphilic nature, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can form stable liposomes that can encapsulate hydrophobic drugs and deliver them to specific target cells. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol-based liposomes have been shown to have superior drug loading capacity and stability compared to conventional liposomes.

Mechanism Of Action

1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol exerts its biological effects through its interaction with cell membranes. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can integrate into the cell membrane and alter its fluidity and permeability. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of various membrane-bound enzymes and receptors. These effects can lead to changes in cellular signaling pathways and ultimately affect cellular functions.

Biochemical And Physiological Effects

1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been shown to have a wide range of biochemical and physiological effects. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can induce apoptosis in cancer cells by altering the expression of various apoptotic signaling proteins. 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of various ion channels and transporters, which can affect cellular homeostasis. In addition, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is its ability to form stable liposomes that can encapsulate hydrophobic drugs. This property makes 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol an attractive candidate for drug delivery applications. However, the synthesis of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can be challenging and requires specialized equipment and expertise. In addition, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol can be expensive to produce, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol research. One area of interest is the development of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol-based liposomes for targeted drug delivery. Another area of interest is the investigation of the effects of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol on various membrane-bound enzymes and receptors. In addition, the development of new synthesis methods for 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol could lead to more efficient and cost-effective production. Overall, 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol has the potential to be a valuable tool in various fields of scientific research.

Synthesis Methods

The synthesis of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol involves the reaction of 1-octanol, dodecanoyl chloride, and glycerol-3-phosphate in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps. The purity of 1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).

properties

CAS RN

142723-65-7

Product Name

1-Octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol

Molecular Formula

C25H52NO7P

Molecular Weight

509.7 g/mol

IUPAC Name

[(2R)-2-(dodecanoylamino)-3-octoxypropyl] 2-hydroxyethyl hydrogen phosphate

InChI

InChI=1S/C25H52NO7P/c1-3-5-7-9-11-12-13-14-16-18-25(28)26-24(23-33-34(29,30)32-21-19-27)22-31-20-17-15-10-8-6-4-2/h24,27H,3-23H2,1-2H3,(H,26,28)(H,29,30)/t24-/m1/s1

InChI Key

OXROQEHXCANNEM-XMMPIXPASA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](COCCCCCCCC)COP(=O)(O)OCCO

SMILES

CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO

Canonical SMILES

CCCCCCCCCCCC(=O)NC(COCCCCCCCC)COP(=O)(O)OCCO

Other CAS RN

142723-65-7

synonyms

(R)-1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol
1-octyl-2-(N-dodecanoylamino)-2-deoxyglycero-3-phosphoglycol
ODADGPG

Origin of Product

United States

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